molecular formula C19H14N4O2S3 B2682705 N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide CAS No. 362491-62-1

N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide

Cat. No. B2682705
CAS RN: 362491-62-1
M. Wt: 426.53
InChI Key: REAZKQYVYCDKFA-UHFFFAOYSA-N
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Description

“N-(2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)benzo[d]thiazol-6-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied extensively due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Benzothiazoles, including the compound , have a planar structure. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling reactions and substitutions . The specific reactions for the compound “this compound” are not detailed in the retrieved sources.

Scientific Research Applications

Protein-Tyrosine Phosphatase 1B Inhibitors

The synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have shown their potential as protein-tyrosine phosphatase 1B (PTP-1B) inhibitors, which could be relevant for therapeutic interventions in diseases like diabetes and obesity. These compounds, through in vitro and in silico screenings, have demonstrated inhibitory activity against PTP-1B, indicating their promise for further pharmacological evaluation (Navarrete-Vázquez et al., 2012).

Corrosion Inhibitors

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects. Specific derivatives have shown high efficiency in protecting steel against corrosion in acidic environments, a property valuable in extending the lifespan of metal structures and components in industrial applications (Hu et al., 2016).

Antiallergy Agents

Research on N-(4-substituted-thiazolyl)oxamic acid derivatives has uncovered their significant antiallergy activity, surpassing that of established treatments like disodium cromoglycate in certain models. This suggests a potential avenue for developing more effective antiallergy medications (Hargrave et al., 1983).

Anticancer Activity

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed compounds with moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of benzothiazole derivatives as a basis for new anticancer drugs (Ravinaik et al., 2021).

Vascular Endothelial Growth Factor Receptor-2 Inhibitors

Certain benzamide derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings are significant for the development of therapies targeting cancer and other diseases characterized by aberrant vascular growth (Borzilleri et al., 2006).

properties

IUPAC Name

N-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S3/c24-16(23-18-20-8-9-26-18)11-27-19-22-14-7-6-13(10-15(14)28-19)21-17(25)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,25)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAZKQYVYCDKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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